![molecular formula C24H21NO5 B2552238 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid CAS No. 2354749-35-0](/img/structure/B2552238.png)

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

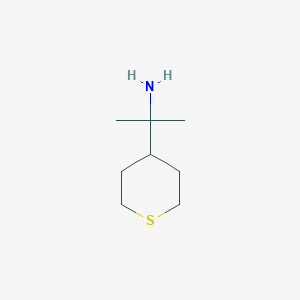

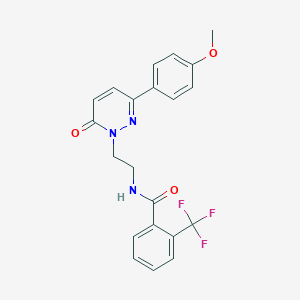

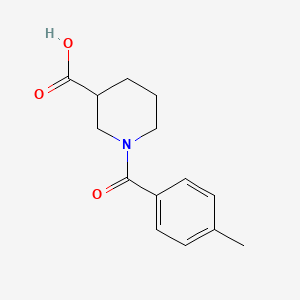

The compound 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid is a chemical that features a fluorenylmethoxycarbonyl group, which is commonly used in the protection of amines in peptide synthesis. The methoxy group and acetic acid moiety suggest potential for reactivity and solubility in organic solvents.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amines using fluorenylmethoxycarbonyl groups. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared via a K2CO3-catalyzed N-alkylation and can undergo condensation with phenoxymethyl polystyrene for the synthesis of N-substituted hydroxamic acids . Although not the exact compound , this provides insight into the synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows that substituents on the phenyl ring can influence the overall geometry of the molecule. For example, the methoxy group can be almost coplanar with the phenyl ring, while the acetic acid substituent may be tilted, as observed in the brominated derivative . This suggests that in our compound of interest, similar steric and electronic effects may be present, affecting its reactivity and interactions.

Chemical Reactions Analysis

The presence of the acetic acid moiety in related compounds indicates a potential for participation in various chemical reactions. For example, the carboxylic acid group can be involved in cyclization reactions, as seen in the synthesis of 1,3,4-thiadiazole derivatives . This implies that the acetic acid part of our compound could also engage in similar reactions, potentially leading to the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures can be inferred from their molecular geometry and functional groups. For instance, the electron-withdrawing effect of a bromine atom and the electron-donating properties of methoxy and acetyl groups have been observed to influence bond angles in 2-(3-Bromo-4-methoxyphenyl)acetic acid . These properties are crucial for understanding the behavior of the compound in different environments, such as its solubility, boiling point, and stability.

Applications De Recherche Scientifique

Protective Groups in Organic Synthesis

One study highlights the use of related compounds for the protection of hydroxyl functions in synthetic chemistry. The reported protecting group, orthogonal to commonly used groups like tert-butyldimethylsilyl and 9-fluorenylmethoxycarbonyl, showcases the importance of such functionalities in facilitating complex organic transformations (Daragics & Fügedi, 2010).

Cholesterol Biosensors

Another application involves the use of this compound in the development of cholesterol biosensors. A study describes the electrochemical copolymerization of the monomer with 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetic acid on a graphite electrode. This matrix was used for amperometric cholesterol biosensing, demonstrating the compound's potential in health diagnostics and the monitoring of heart disease and arteriosclerosis risk factors (Soylemez et al., 2013).

Synthesis of Photodecarboxylation Photocages

Research has also explored its use in developing novel photocages for zinc ions, showcasing improved photodecarboxylation properties. These findings highlight its role in biological applications, where controlled release of active species like zinc is crucial (Shigemoto et al., 2021).

Polybenzoxazine Materials

Another study utilized a derivative of phenolic compounds to enhance the reactivity towards benzoxazine ring formation, a key component in materials science for creating high-performance polymers. This demonstrates the compound's relevance in developing new materials with potential applications in a variety of industries (Trejo-Machin et al., 2017).

Amperometric Biosensors for Anti-dementia Drugs

The development of amperometric biosensors for the detection of anti-dementia drugs in tap water is another notable application. This involves electrocopolymerization with the compound, highlighting its utility in environmental monitoring and pharmaceutical analysis (Turan et al., 2014).

Orientations Futures

While specific future directions are not mentioned in the available resources, compounds like this one, with fluorenylmethyloxycarbonyl (Fmoc) protective groups, are often used in the synthesis of peptides . Therefore, it could potentially be used in the development of new pharmaceuticals or in biochemical research.

Propriétés

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-22-12-15(13-23(26)27)10-11-21(22)25-24(28)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERAGMWQDBWPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)

![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)

![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)